6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol
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Overview
Description
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives often involves strategic reactions that introduce or modify functional groups within the fused ring system. For example, the synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones through the reaction of corresponding 7-hydroxy derivatives with various nucleophiles under acidic or basic conditions showcases the adaptability of pyrrolopyridine synthesis strategies (Goto et al., 1991). Moreover, efficient synthesis methods for pyrrolopyridine derivatives, including 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine, highlight the versatility of these compounds for further chemical exploration (Nechayev et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives, including the spatial arrangement of atoms and functional groups, plays a critical role in determining their chemical behavior and potential applications. X-ray diffraction studies provide detailed insights into the molecular geometry, contributing to a deeper understanding of how structural features influence the properties and reactivity of these compounds.
Chemical Reactions and Properties
Pyrrolopyridine derivatives participate in a variety of chemical reactions, reflecting their rich chemical reactivity. For instance, the formation of fused and spirocyclic derivatives through reactions with nucleophiles under different conditions illustrates the compound's versatility (Li et al., 2020). These reactions not only expand the chemical diversity of pyrrolopyridine compounds but also open up new avenues for their application in synthetic chemistry and drug development.
Physical Properties Analysis
The physical properties of 6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol, such as solubility, melting point, and crystallinity, are crucial for its application in various domains. Studies on related compounds provide valuable data that can be extrapolated to understand the behavior of 6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol under different conditions.
Chemical Properties Analysis
The chemical properties of 6-Methyl-1H-pyrrolo[3,2-c]pyridin-4-ol, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are essential for its functionalization and application. Research into the synthesis and reactivity of similar compounds offers insights into how these properties can be tuned for specific applications (Jones et al., 1990).
Scientific Research Applications
1. Pharmaceuticals and Medicinal Chemistry
Pyrrolo[3,4-c]pyridine is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . This compound has been studied for its broad spectrum of pharmacological properties, which is the main reason for developing new compounds containing this scaffold . Most of these derivatives have been studied as analgesic and sedative agents . Biological investigations have shown that pyrrolo[3,4-c]pyridines can be used to treat diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities also have been found .
2. Cancer Therapy
Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 have been reported . Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .
3. Inhibitors of Growth Factor Receptors
Pyrrolo[3,2-c]pyridines bearing a 2-indolinone substituent can be used as inhibitors of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit . These receptors play crucial roles in cell proliferation, survival, and differentiation, and their dysregulation is often associated with cancer and other diseases .
4. Antidiabetic Agents
4-substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been described that effectively reduce blood glucose levels without affecting the concentration of circulating insulin . These compounds reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells .
5. Fibroblast Growth Factor Receptor Inhibitors
Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 have been reported . Among them, compound 4h exhibited potent FGFR inhibitory activity . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .
6. Antimicrobial, Anti-inflammatory, Antiviral, Antifungal, Antioxidant, Antitumor, and Kinase Inhibitory Activities
Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, has exhibited different biological activities . These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . Many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources .
Future Directions
The future directions for research on “6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, more studies could be conducted to fully understand their mechanisms of action .
properties
IUPAC Name |
6-methyl-1,5-dihydropyrrolo[3,2-c]pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-4-7-6(2-3-9-7)8(11)10-5/h2-4,9H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOJOHWTXRDJJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440632 |
Source
|
Record name | 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol | |
CAS RN |
178268-91-2 |
Source
|
Record name | 6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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